Synthesis mechanism of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
Synthesis mechanism of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
An In-Depth Technical Guide to the Synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
Introduction: A Versatile Polymerizable Ionic Liquid
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide, often abbreviated as [VIm][TFSI], is an ionic liquid (IL) that has garnered significant attention in materials science and chemistry.[1] As a salt with a melting point below 100 °C, it exhibits unique properties such as low volatility, high thermal stability, and excellent ionic conductivity.[1] Its defining feature is the vinyl group attached to the imidazolium cation, which allows it to act as a monomer in polymerization reactions.[1] This functionality enables the creation of Polymeric Ionic Liquids (PILs), materials that combine the desirable properties of ILs with the mechanical strength and processability of polymers.[2][3]
The applications of [VIm][TFSI] and its polymeric derivatives are diverse, ranging from their use as catalysts in organic synthesis to components in advanced materials like permselective membranes and ion-conducting films for batteries.[1][4][5] The synthesis of this compound is a critical process that dictates its purity and ultimate performance. This guide provides a detailed examination of the prevalent synthesis mechanism, the rationale behind the procedural choices, and a comprehensive experimental protocol.
Core Synthesis Mechanism: A Two-Step Pathway
The most common and efficient synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is not a single reaction but a strategic two-step process. This methodology ensures high purity and yield by first constructing a stable imidazolium salt intermediate, followed by a clean anion exchange to introduce the desired bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion.
The overall synthesis can be broken down as follows:
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Step 1: Quaternization of 1-Vinylimidazole. This step involves the reaction of the starting material, 1-vinylimidazole, with a suitable reagent to form an imidazolium salt. While the target molecule itself is the 1-vinyl-3H-imidazolium cation, a common and highly adaptable laboratory approach involves reacting 1-vinylimidazole with an alkyl halide (e.g., an alkyl bromide) to create a 1-vinyl-3-alkylimidazolium halide intermediate. This process, known as quaternization, transforms the neutral imidazole into a positively charged imidazolium cation.
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Step 2: Anion Metathesis (Exchange). The halide anion of the intermediate salt is then exchanged for the bis(trifluoromethanesulfonyl)imide anion. This is typically achieved by reacting the imidazolium halide with a metal salt of the TFSI anion, such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).[1]
Causality Behind the Two-Step Approach
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Purity and Control: A direct, single-step synthesis is often challenging and can lead to side products. The two-step method provides excellent control over the reaction. The intermediate halide salt can be easily isolated and purified before proceeding to the final step, ensuring that the final product is free from unreacted starting materials.
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Driving Force: The anion exchange step is highly efficient due to a strong thermodynamic driving force. When using LiTFSI in a suitable solvent like acetonitrile, the resulting lithium halide (e.g., LiBr, LiCl) is often poorly soluble and precipitates out of the solution.[6] According to Le Châtelier's principle, the removal of a product from the reaction mixture drives the equilibrium towards the formation of the desired ionic liquid.
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Versatility: This modular approach is highly versatile. By simply changing the starting alkyl halide in Step 1 or the anion source in Step 2, a wide library of related ionic liquids can be synthesized with different cation and anion combinations to tune the final properties of the material.[2]
Detailed Experimental Protocol
The following protocol outlines the synthesis of a representative 1-vinyl-3-alkylimidazolium bis(trifluoromethanesulfonyl)imide. This serves as a foundational method that can be adapted to produce the specific 1-Vinylimidazolium title compound.
Part 1: Synthesis of 1-Vinyl-3-alkylimidazolium Bromide Intermediate
This procedure is based on established methods for the quaternization of 1-vinylimidazole.[2][4][7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-vinylimidazole (1.0 molar equivalent).
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Solvent Addition: Dissolve the 1-vinylimidazole in a suitable solvent such as ethyl acetate or acetonitrile.[2] The use of a solvent helps to control the reaction temperature and facilitate mixing.
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Reagent Addition: Add the corresponding alkyl bromide (e.g., bromoethane, 1-bromobutane) in a slight excess (approximately 1.1 to 1.2 molar equivalents).[2][4] The excess ensures the complete conversion of the 1-vinylimidazole.
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Reaction Conditions: Heat the mixture to a temperature of 60-80 °C and stir vigorously.[7][8] The reaction is typically run for 24 to 48 hours.[2] During this time, the formation of a separate, denser liquid phase or a precipitate indicates the formation of the ionic liquid product.[7]
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Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The ionic liquid product can be separated. To remove unreacted starting materials, the product is washed multiple times with a solvent in which the ionic liquid is immiscible but the starting materials are soluble, such as ethyl acetate or diethyl ether.[7] The purified intermediate is then dried under vacuum to remove any residual solvent.
Part 2: Anion Exchange with Bis(trifluoromethanesulfonyl)imide
This step utilizes the purified halide salt from Part 1 to generate the final product.[1][6]
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Dissolution: Dissolve the 1-vinyl-3-alkylimidazolium bromide intermediate (1.0 molar equivalent) in a minimal amount of a polar aprotic solvent, typically acetonitrile.
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Anion Source: In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (1.0 molar equivalent) in acetonitrile.
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Reaction: Slowly add the LiTFSI solution dropwise to the stirred solution of the imidazolium bromide at room temperature. A white precipitate of lithium bromide (LiBr) will form immediately.[6]
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Completion: Allow the reaction mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to ensure the anion exchange goes to completion.[6]
-
Purification:
-
Filtration: Remove the precipitated lithium bromide by filtration. A Celite or silica plug can be used to ensure all solid byproduct is removed.[6]
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Washing: The resulting crude ionic liquid is washed repeatedly with deionized water. This step is crucial to remove any remaining water-soluble lithium salts.
-
Purity Check: The absence of halide ions in the final product can be confirmed by adding a few drops of a silver nitrate (AgNO₃) solution to the aqueous washings. The absence of a white precipitate (AgBr) indicates a complete exchange and purification.[6]
-
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Final Drying: The purified 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is dried under high vacuum at an elevated temperature (e.g., 60 °C) for at least 24 hours to remove all traces of water and any residual organic solvents.[7]
Quantitative Data Summary
The following table summarizes typical parameters used in the synthesis of vinylimidazolium-based ionic liquids, based on literature precedents.
| Parameter | Step 1: Quaternization | Step 2: Anion Exchange |
| Key Reactants | 1-Vinylimidazole, Alkyl Bromide | Imidazolium Bromide, LiTFSI |
| Molar Ratio | 1 : 1.1-1.2 | 1 : 1 |
| Solvent | Ethyl Acetate or Acetonitrile | Acetonitrile |
| Temperature | 60-110 °C | Room Temperature |
| Reaction Time | 24 - 48 hours | 24 - 48 hours |
| Typical Yield | >85% | >90% (after purification) |
Synthesis Workflow Visualization
The diagram below illustrates the logical flow of the two-step synthesis process for 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide.
Caption: A flowchart of the two-step synthesis mechanism.
Conclusion
The synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide via a two-step quaternization and anion exchange pathway is a robust and highly refined method. It offers researchers and drug development professionals a reliable means of producing high-purity polymerizable ionic liquids. Understanding the causality behind each step—from the choice of reagents and solvents to the purification techniques—is paramount for achieving optimal yields and ensuring the material's suitability for high-performance applications. This guide provides the foundational knowledge necessary for the successful synthesis and application of this versatile compound.
References
-
Mecerreyes, D., et al. Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Macromolecular Rapid Communications. Available from: [Link]
-
Kálai, T., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molecules. Available from: [Link]
-
Kálai, T., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. ResearchGate. Available from: [Link]
-
Popa, M., et al. (2011). Synthesis of Selected Vinylimidazolium Ionic Liquids and Their Effectiveness as Corrosion Inhibitors for Carbon Steel in Aqueous Sulfuric Acid. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Gali,M., et al. (2022). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Polymers (Basel). Available from: [Link]
-
Maksym, P., et al. (2020). UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. Membranes (Basel). Available from: [Link]
-
ResearchGate. Catalytic N-vinylation of imidazoles with (E)-vinyl chlorides by FeCl 3. Available from: [Link]
-
Kumar, A., et al. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters. Available from: [Link]
-
Smith, D. (2011). Synthesis and Characterization of Ionic Liquid Monomers and Polymers Derived from 2-substituted-1,3-dialkyl-4(5). Rochester Institute of Technology RIT Scholar Works. Available from: [Link]
-
National Center for Biotechnology Information. 1-Vinyl-3H-imidazolium bis(trifluoromethanesulfonyl)imide. PubChem Compound Summary. Available from: [Link]
-
ResearchGate. The step for synthesis of poly(1-butyl-3-vinylimidazolium bis(trifluoromethanesulfonyl) imide (PC4-TFSI). Available from: [Link]
-
Smith, D. (2011). Synthesis and characterization of poly(ionic liquids) derived from 1-ethyl-3-methyl-4- vinylimidazolium triflate. Rochester Institute of Technology RIT Scholar Works. Available from: [Link]
-
Bradley, L. C., & Gupta, M. (2014). Copolymerization of 1-Ethyl-3-vinylimidazolium Bis(trifluoromethylsulfonyl)imide via Initiated Chemical Vapor Deposition. Macromolecules. Available from: [Link]
-
Druvari, D., et al. (2022). Charge Transport and Glassy Dynamics in Blends Based on 1-Butyl-3-vinylbenzylimidazolium Bis(trifluoromethanesulfonyl)imide Ionic Liquid and the Corresponding Polymer. MDPI. Available from: [Link]
-
Wikipedia. 1-Vinylimidazole. Available from: [Link]
-
Debuigne, A., et al. (2011). Synthesis of 1-Vinyl-3-ethylimidazolium-Based Ionic Liquid (Co)polymers by Cobalt-Mediated Radical Polymerization. Macromolecules. Available from: [Link]
-
National Center for Biotechnology Information. 1-Ethyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide. PubChem Compound Summary. Available from: [Link]
Sources
- 1. 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | 1013027-27-4 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
